molecular formula C11H14ClNO3 B443787 3-chloro-4,5-diethoxybenzaldehyde oxime

3-chloro-4,5-diethoxybenzaldehyde oxime

Cat. No.: B443787
M. Wt: 243.68g/mol
InChI Key: SIJIYDWEUKZGFL-NTUHNPAUSA-N
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Description

3-chloro-4,5-diethoxybenzaldehyde oxime is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an N-hydroxymethanimine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4,5-diethoxybenzaldehyde oxime typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4,5-diethoxybenzaldehyde.

    Formation of the Intermediate: The aldehyde group of 3-chloro-4,5-diethoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the intermediate oxime.

    Isomerization: The oxime is then subjected to isomerization under acidic or basic conditions to yield the (E)-isomer of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4,5-diethoxybenzaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the N-hydroxymethanimine group to an amine.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-chloro-4,5-diethoxybenzaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-chloro-4,5-diethoxybenzaldehyde oxime involves its interaction with specific molecular targets. The N-hydroxymethanimine group can form hydrogen bonds with biological macromolecules, potentially inhibiting their function. The chloro-substituted phenyl ring may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-chloro-4,5-dimethoxyphenyl)-N-hydroxymethanimine
  • (E)-1-(3-chloro-4,5-dipropoxyphenyl)-N-hydroxymethanimine
  • (E)-1-(3-chloro-4,5-diethoxyphenyl)-N-methoxymethanimine

Uniqueness

3-chloro-4,5-diethoxybenzaldehyde oxime is unique due to the presence of both chloro and diethoxy substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The N-hydroxymethanimine group also contributes to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68g/mol

IUPAC Name

(NE)-N-[(3-chloro-4,5-diethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C11H14ClNO3/c1-3-15-10-6-8(7-13-14)5-9(12)11(10)16-4-2/h5-7,14H,3-4H2,1-2H3/b13-7+

InChI Key

SIJIYDWEUKZGFL-NTUHNPAUSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC

SMILES

CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC

Origin of Product

United States

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